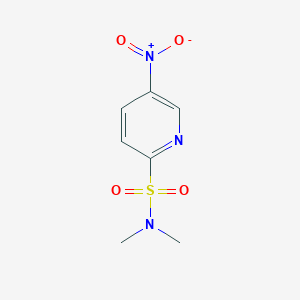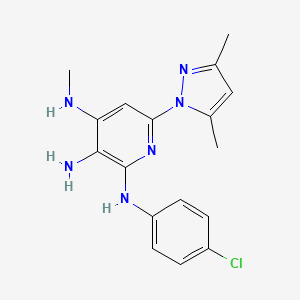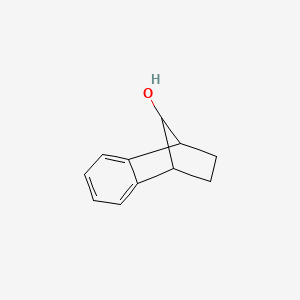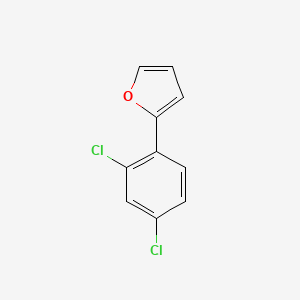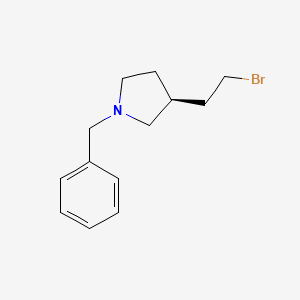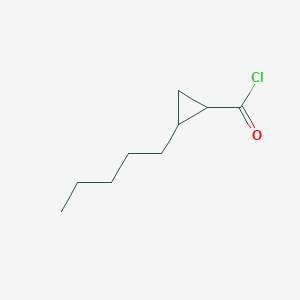
2-Pentylcyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentylcyclopropane-1-carbonyl chloride: is an organic compound that belongs to the class of cyclopropane derivatives. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of a carbonyl chloride group further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-pentylcyclopropane with phosgene (COCl₂) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of 2-Pentylcyclopropane-1-carbonyl chloride may involve large-scale cyclopropanation reactions using carbenes or carbenoids, followed by chlorination reactions to introduce the carbonyl chloride group. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pentylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Pentylcyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, it can be used to study the effects of cyclopropane derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: The compound may serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials that require cyclopropane derivatives as building blocks .
Wirkmechanismus
The mechanism of action of 2-Pentylcyclopropane-1-carbonyl chloride involves its high reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Cyclopropane-1-carbonyl chloride
- 2-Methylcyclopropane-1-carbonyl chloride
- 2-Ethylcyclopropane-1-carbonyl chloride
Comparison: 2-Pentylcyclopropane-1-carbonyl chloride is unique due to its pentyl substituent, which imparts different steric and electronic properties compared to other cyclopropane derivatives. This uniqueness can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
CAS-Nummer |
90722-23-9 |
|---|---|
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-pentylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
WUDMPSNFDRPHNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
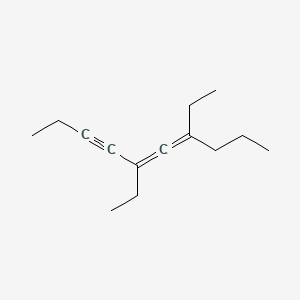
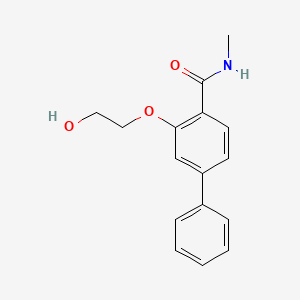
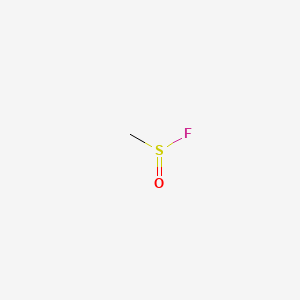

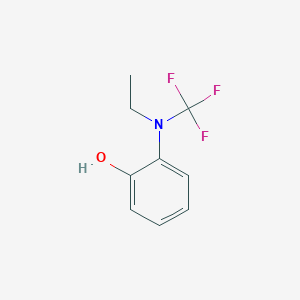
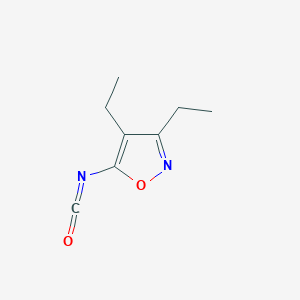

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
